6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound features a pyridazinone core, substituted with a 3,4-dimethoxyphenyl group and an indolin-1-yl-2-oxoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyridazinone Core: Starting from a suitable dicarbonyl compound, the pyridazinone ring can be formed through cyclization reactions.
Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved via electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Indolin-1-yl-2-oxoethyl Side Chain: This step may involve nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indolin-1-yl moiety.
Reduction: Reduction reactions could target the carbonyl group in the indolin-1-yl-2-oxoethyl side chain.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
Biologically, pyridazinone derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. This compound may be investigated for similar activities.
Industry
In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives interact with enzymes or receptors, modulating their activity. The indolin-1-yl group may enhance binding affinity to certain proteins, while the dimethoxyphenyl group could influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one: Lacks the indolin-1-yl-2-oxoethyl side chain.
2-(2-(Indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Lacks the 3,4-dimethoxyphenyl group.
Uniqueness
The combination of the 3,4-dimethoxyphenyl group and the indolin-1-yl-2-oxoethyl side chain in 6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one provides a unique structural framework that may result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-19-9-7-16(13-20(19)29-2)17-8-10-21(26)25(23-17)14-22(27)24-12-11-15-5-3-4-6-18(15)24/h3-10,13H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANYVMSWWZCVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.